Biochemical JAK Isoform Selectivity: GLPG0634 Analog vs. Tofacitinib and Baricitinib
In head-to-head biochemical kinase assays, GLPG0634 analog demonstrates a distinct selectivity fingerprint compared to the pan-JAK inhibitor tofacitinib and the JAK1/2 dual inhibitor baricitinib. GLPG0634 analog inhibits JAK1 with an IC50 of 10 nM while requiring 2.8-fold higher concentration for JAK2 (28 nM), 81-fold higher for JAK3 (810 nM), and 12-fold higher for TYK2 (116 nM) . In contrast, tofacitinib shows only 3.6-fold selectivity for JAK1 over JAK3 and 5.1-fold over JAK2, while baricitinib exhibits near-equipotent JAK1/JAK2 inhibition with IC50 values of 5.9 nM and 5.7 nM, respectively [1][2]. The quantified JAK3:JAK1 selectivity ratio for GLPG0634 analog (81:1) exceeds that of tofacitinib (3.6:1) by approximately 22-fold and exceeds that of filgotinib (reported >27.5:1) by at least 3-fold based on comparative enzyme assay data [3]. This enhanced JAK3-sparing profile reduces confounding effects on γc-cytokine signaling in lymphocyte functional assays.
| Evidence Dimension | JAK isoform inhibitory potency (IC50) and selectivity ratios |
|---|---|
| Target Compound Data | JAK1 IC50 = 10 nM; JAK2 IC50 = 28 nM; JAK3 IC50 = 810 nM; TYK2 IC50 = 116 nM; JAK3:JAK1 ratio = 81:1; JAK2:JAK1 ratio = 2.8:1 |
| Comparator Or Baseline | Tofacitinib: JAK1=15.1 nM, JAK2=77.4 nM, JAK3=55.0 nM, TYK2=489 nM, JAK3:JAK1=3.6:1; Baricitinib: JAK1=5.9 nM, JAK2=5.7 nM, JAK3=>400 nM, TYK2=53 nM; Filgotinib (clinical): JAK1=10-53 nM, JAK3=311-810 nM, JAK3:JAK1>27.5:1 |
| Quantified Difference | GLPG0634 analog JAK3:JAK1 selectivity ratio (81:1) is approximately 22-fold higher than tofacitinib (3.6:1) and at least 3-fold higher than filgotinib clinical data (>27.5:1). JAK2:JAK1 ratio of 2.8:1 contrasts with baricitinib's 1:1 ratio (JAK2:JAK1 = 0.97). |
| Conditions | Recombinant human JAK kinase domains; substrate peptide phosphorylation assay; pH 7.5; serial dilution series ranging from 200 μM to 0.1 μM |
Why This Matters
The 81-fold JAK3-sparing index enables experimental isolation of JAK1-dependent signaling without confounding suppression of JAK3-mediated lymphocyte activation pathways, which is critical for accurate mechanistic studies in autoimmune disease models.
- [1] Choy EH. Clinical significance of Janus kinase inhibitor selectivity. Rheumatology (Oxford). 2019;58(6):953-962. Table 1: Enzyme assay IC50 (nM). Tofacitinib: JAK1=15.1, JAK2=77.4, JAK3=55.0, TYK2=489; Baricitinib: JAK1=5.9, JAK2=5.7, JAK3=>400, TYK2=53. PMID: 30508136. View Source
- [2] Wrobleski ST, et al. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. J Med Chem. 2019;62(20):8973-8995. Table 2: In Vitro IC50 Data. Filgotinib JAK1=363 nM, JAK2=2400 nM, JAK3=>10,000 nM, TYK2=2600 nM. PMID: 31318208. View Source
- [3] PMC10885424 Table 1. JAK Selectivity Data. Filgotinib: JAK3:JAK1 ratio >27.5; Tofacitinib: JAK3:JAK1 ratio = 3.6; Upadacitinib: JAK3:JAK1 ratio = 17.4. Accessed 2026. View Source
